3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, features a unique combination of a 2-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 4-nitrophenyl group, making it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.
Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-chlorophenyl group. This can be done using a chlorinating agent, such as thionyl chloride, in the presence of a catalyst like aluminum chloride.
Attachment of the 4-nitrophenyl group: The final step is the coupling of the oxadiazole derivative with a 4-nitrophenylamine. This can be achieved through a condensation reaction using a coupling agent, such as dicyclohexylcarbodiimide (DCC), in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-aminophenyl)propanamide.
Substitution: Derivatives with substituted chlorophenyl groups.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and functional groups.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given the biological activity of oxadiazole derivatives.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(2-chlorophenyl)-1,2,4-oxadiazole
- N-(4-nitrophenyl)-3-phenylpropanamide
Uniqueness
Compared to similar compounds, 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide is unique due to the presence of both a 2-chlorophenyl group and a 4-nitrophenyl group. This combination of functional groups enhances its biological activity and makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c18-14-4-2-1-3-13(14)17-20-16(26-21-17)10-9-15(23)19-11-5-7-12(8-6-11)22(24)25/h1-8H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXYRZHRHQNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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